molecular formula C8H17NO2S B1428050 1-Cyclohexylethane-1-sulfonamide CAS No. 1249928-80-0

1-Cyclohexylethane-1-sulfonamide

Cat. No. B1428050
CAS RN: 1249928-80-0
M. Wt: 191.29 g/mol
InChI Key: FJTROUCOBVAGTO-UHFFFAOYSA-N
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Description

1-Cyclohexylethane-1-sulfonamide is a chemical compound with the CAS Number: 1249928-80-0. It has a molecular weight of 191.29 and its IUPAC name is 1-cyclohexylethanesulfonamide .


Molecular Structure Analysis

The molecular formula of 1-Cyclohexylethane-1-sulfonamide is C8H17NO2S . The InChI code for this compound is 1S/C8H17NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,9,10,11) .


Physical And Chemical Properties Analysis

1-Cyclohexylethane-1-sulfonamide is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Antiviral Agents

1-Cyclohexylethane-1-sulfonamide: has been identified as a potential building block for antiviral agents. The sulfonamide group can serve as a source of nitrogen in the construction of nitrogen-containing heterocyclic cores, which are crucial in the development of antiviral drugs . These compounds have shown promise against a variety of viruses, including coxsackievirus B, enteroviruses, and even SARS-CoV-2 .

Antibacterial Activity

Sulfonamides, including 1-Cyclohexylethane-1-sulfonamide , are historically known for their antibacterial properties. They can act as both the nitrogen source for heterocyclic cores and as side chain substituents in biologically active substances, contributing to the antibacterial efficacy of the resulting compounds .

Synthesis of Heterocycles

The compound is used in organic synthesis, particularly in the formation of heterocycles. The sulfonamide group formation is typically achieved by reacting the N-nucleophilic center in a substrate molecule with sulfonylchloride, leading to a wide range of heterocyclic compounds .

Drug Modification

1-Cyclohexylethane-1-sulfonamide: can be modified to form phthalidyl derivatives, which are considered as potential prodrugs . This modification enhances the drug’s properties, such as solubility and bioavailability, making it more effective in therapeutic applications.

Multi-Step Syntheses

This compound plays a role in multi-step syntheses processes, where it can be used to build complex organic molecules. Its presence in a synthetic pathway can introduce the sulfonamide functionality, which is a valuable feature in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 1-Cyclohexylethane-1-sulfonamide is a valuable reagent. It can be used to create a variety of biologically active substances, including those with potential antiviral, antibacterial, and other therapeutic activities .

Future Directions

While specific future directions for 1-Cyclohexylethane-1-sulfonamide are not available, sulfonamides in general have been studied for their antiviral properties . They have also been used in the synthesis of other sulfur (VI) compounds .

properties

IUPAC Name

1-cyclohexylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTROUCOBVAGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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